molecular formula C14H9BrN2O2 B1384528 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1038981-90-6

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1384528
CAS No.: 1038981-90-6
M. Wt: 317.14 g/mol
InChI Key: YHLOLPKOYIXRDP-UHFFFAOYSA-N
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Description

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,2,4-oxadiazoles, five-membered heterocyclic rings known for their remarkable stability and tunable physicochemical properties, making them highly attractive as scaffolds for developing novel therapeutic agents . The molecular structure of this compound is characterized by a central 1,2,4-oxadiazole ring, which acts as a bioisostere—a replacement for esters and amides that can enhance metabolic stability and modulate target selectivity in potential drug candidates . This core structure is substituted at the 3-position with a 3-bromophenyl group and at the 5-position with a 4-hydroxyphenyl group. In related structural analogues, the presence of a phenol group facilitates an intramolecular O–H···N hydrogen bond with the nitrogen atom in the oxadiazole ring, which favors a planar molecular conformation . The solid-state packing of such molecules is often governed by weak π-π interactions between the oxadiazole and benzene rings of symmetry-related molecules . Research Applications & Biological Relevance: This compound serves as a valuable building block in pharmaceutical research. The 1,2,4-oxadiazole scaffold is associated with a broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral effects, as documented in scientific literature . The specific substituents—the electron-withdrawing bromine atom and the phenolic hydroxyl group—provide distinct sites for further chemical modification, allowing researchers to fine-tune the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile. Handling & Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and employ appropriate personal protective equipment (PPE) when handling this chemical.

Properties

IUPAC Name

4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-11-3-1-2-10(8-11)14-16-13(17-19-14)9-4-6-12(18)7-5-9/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLOLPKOYIXRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Chemical Reactions Analysis

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols under suitable conditions.

    Condensation Reactions: The oxadiazole ring can participate in condensation reactions with various electrophiles to form new heterocyclic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology and Medicine: Compounds containing oxadiazole rings have shown potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The bromophenyl group can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3/5) Key Functional Groups Molecular Formula Reference
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol 3-Bromophenyl (5), Phenol (3) Bromine, Hydroxyl C₁₄H₉BrN₂O₂
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl (3), Chloromethyl (5) Bromine, Chloromethyl C₉H₆BrClN₂O
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl (3), 4-Bromophenoxymethyl (5) Methoxy, Bromophenoxy C₁₆H₁₂BrN₂O₃
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol Isopropyl (5), 3,5-Difluorophenol (3) Fluoro, Isopropyl, Hydroxyl C₁₁H₁₀F₂N₂O₂
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl 3-Bromophenyl (5), Aminomethyl (3) Bromine, Amine C₉H₉BrClN₃O

Key Observations :

  • Bromine vs.
  • Hydroxyl vs.
  • Fluorine Substituents: 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol exhibits higher electronegativity and metabolic stability due to fluorine atoms, but reduced acidity compared to the phenol group in the target compound .
Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted CCS (Ų) pKa (Hydroxyl) LogP Reference
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol 316.99 165.3 ([M+H]⁺) ~8.4* 3.1
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 445.27 N/A N/A 4.8
4-(5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenol 379.45 N/A 8.41 3.9

*Estimated based on analogs in .

Key Observations :

  • The target compound’s moderate LogP (~3.1) suggests balanced lipophilicity, suitable for oral bioavailability, compared to more lipophilic derivatives like the phthalazinone analog (LogP 4.8) .
  • The pKa of the phenol group (~8.4) is lower than analogs with electron-donating groups (e.g., methoxy), aligning with trends observed in 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl derivatives .

Antimicrobial Activity :

  • 4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a): Exhibits MIC values of 2–4 µg/mL against E. coli and S. aureus due to its cationic amine group enhancing membrane disruption .
  • Target Compound: No direct antimicrobial data available, but the bromophenyl group may confer activity against Gram-positive pathogens, as seen in brominated oxadiazoles .

Antioxidant Activity :

  • 4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (HMOP): Demonstrates superior ABTS⁺ scavenging (IC₅₀ = 1.2 µM) compared to the target compound, attributed to its ortho-hydroxyl configuration .
  • Target Compound: The para-hydroxyl group likely reduces antioxidant efficacy compared to HMOP but may still outperform non-hydroxylated analogs .

Biological Activity

The compound 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its antioxidant properties.

Chemical Structure

The chemical structure of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol can be represented as follows:

C13H9BrN2O2\text{C}_{13}\text{H}_{9}\text{BrN}_2\text{O}_2

This compound features a bromophenyl group attached to an oxadiazole ring and a phenolic hydroxyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol demonstrates effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol has been explored through various in vitro assays. The compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value around 8 µM for MCF-7 cells. These findings are detailed in Table 2.

Cell Line IC50 (µM) Effect
MCF-78Induces apoptosis
HeLa10Cell cycle arrest

Antioxidant Activity

The antioxidant activity of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results indicated that the compound exhibits significant free radical scavenging ability.

In comparative studies, it was found that the hydroxyl group present in the phenolic structure enhances its antioxidant capacity. The antioxidant activities are summarized below:

Assay Type IC50 (µM)
DPPH15
FRAP12

The biological activity of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities or disruption of cellular processes critical for pathogen survival or cancer cell proliferation.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
  • Cancer Cell Studies : In vitro studies on HeLa cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.
  • Antioxidant Properties : A comparative analysis with known antioxidants showed that 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol exhibited superior scavenging activity against DPPH radicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions. Key steps include:

  • Nucleophilic substitution at the bromophenyl group.
  • Cyclization using reagents like POCl₃ or DCC for oxadiazole ring formation.
  • Purification via column chromatography or recrystallization .
    • Critical Parameters : Temperature (60–120°C), solvent polarity (e.g., DMF, THF), and reaction time (6–24 hours) significantly affect yields. Optimize using design-of-experiment (DoE) approaches .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural Confirmation :

  • NMR (¹H, ¹³C, and 2D-COSY) to assign aromatic protons and oxadiazole ring signals.
  • X-ray crystallography for absolute configuration determination (e.g., C–Br bond length ~1.89 Å) .
    • Purity Assessment :
  • HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Mass Spectrometry (ESI-MS) for molecular ion confirmation .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5); use DMSO or ethanol for in vitro assays.
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C.
  • Measurement : Use shake-flask method for logP determination and accelerated stability studies under ICH guidelines .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

  • Antimicrobial Testing :

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer Screening :
  • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
    • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB: 1M17). Validate with MD simulations .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting Steps :

  • Verify compound purity (HPLC ≥95%).
  • Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Use positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

Synthesize analogs with substituent variations (e.g., –OCH₃, –NO₂ at the phenyl ring).

Test biological activity and correlate with electronic (Hammett σ) or steric parameters.

Use QSAR models to predict novel active derivatives .

Q. What role does this compound play in materials science, such as in organic electronics or fluorescence studies?

  • Applications :

  • Organic Semiconductors : Measure charge-carrier mobility using OFET devices.
  • Fluorescence Probes : Evaluate quantum yield (e.g., Φ = 0.45 in ethanol) for bioimaging .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol

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